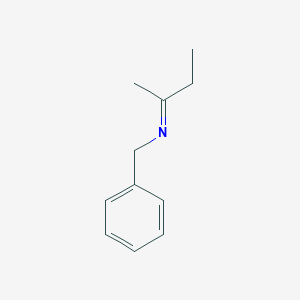
Bis(2-hydroxyethyl) ethanedioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Bis(2-hydroxyethyl) ethanedioate can be synthesized through the esterification of oxalic acid with ethylene glycol. The reaction typically involves heating oxalic acid and ethylene glycol in the presence of a catalyst such as sulfuric acid. The reaction conditions include:
Temperature: 100-150°C
Catalyst: Sulfuric acid
Reaction Time: Several hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous processes with optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as distillation and crystallization can further purify the product.
化学反应分析
Types of Reactions
Bis(2-hydroxyethyl) ethanedioate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze back to oxalic acid and ethylene glycol.
Oxidation: It can be oxidized to produce carbon dioxide and water.
Esterification: It can react with alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide)
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide
Esterification: Alcohols and acid catalysts
Major Products Formed
Hydrolysis: Oxalic acid and ethylene glycol
Oxidation: Carbon dioxide and water
Esterification: Various esters depending on the alcohol used
科学研究应用
Bis(2-hydroxyethyl) ethanedioate has several scientific research applications:
Polymer Chemistry: It is used as a monomer in the synthesis of polyesters and other polymers.
Materials Science: It is utilized in the development of biodegradable materials and coatings.
Biochemistry: It serves as a model compound for studying ester hydrolysis and other biochemical reactions.
作用机制
The mechanism of action of bis(2-hydroxyethyl) ethanedioate involves its interaction with various molecular targets and pathways. For instance, in hydrolysis reactions, it interacts with water molecules and catalysts to break down into oxalic acid and ethylene glycol. In oxidation reactions, it undergoes electron transfer processes to form carbon dioxide and water.
相似化合物的比较
Similar Compounds
Bis(2-hydroxyethyl) terephthalate: An ester of terephthalic acid and ethylene glycol, used in the production of polyesters.
Bis(2-hydroxyethyl) adipate: An ester of adipic acid and ethylene glycol, used in the synthesis of polyurethanes.
Bis(2-hydroxyethyl) succinate: An ester of succinic acid and ethylene glycol, used in biodegradable polymers.
Uniqueness
Bis(2-hydroxyethyl) ethanedioate is unique due to its specific ester linkage derived from oxalic acid, which imparts distinct chemical and physical properties. Its ability to undergo hydrolysis and oxidation reactions makes it versatile for various applications in polymer chemistry and biochemistry.
属性
CAS 编号 |
25781-56-0 |
|---|---|
分子式 |
C6H10O6 |
分子量 |
178.14 g/mol |
IUPAC 名称 |
bis(2-hydroxyethyl) oxalate |
InChI |
InChI=1S/C6H10O6/c7-1-3-11-5(9)6(10)12-4-2-8/h7-8H,1-4H2 |
InChI 键 |
DGQWBBVMFRJVQF-UHFFFAOYSA-N |
规范 SMILES |
C(COC(=O)C(=O)OCCO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



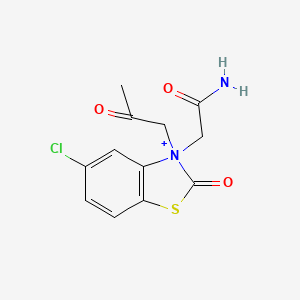
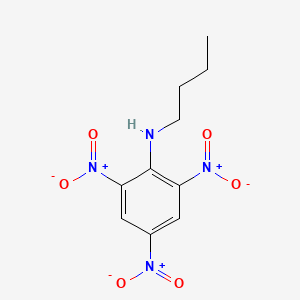
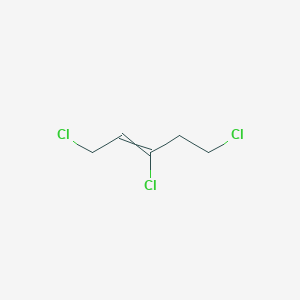
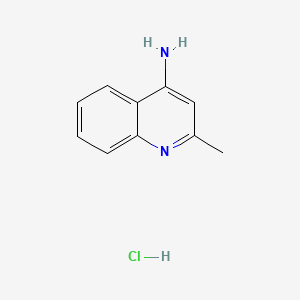
![3,9-Bis[2-(octadecylsulfanyl)propyl]-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14683726.png)
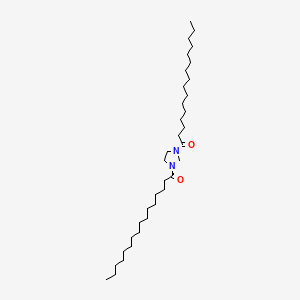
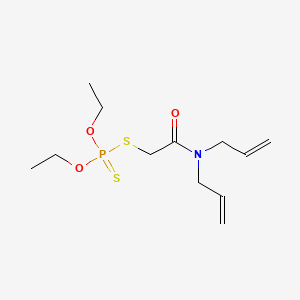
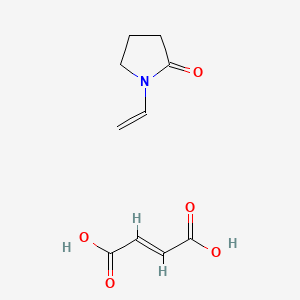

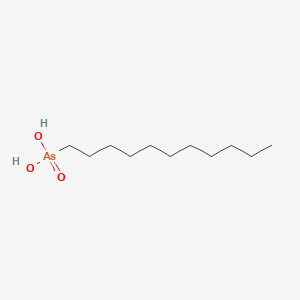
![Ethyl 4-[(3-methylpyrazin-2-yl)methylamino]benzoate](/img/structure/B14683759.png)

